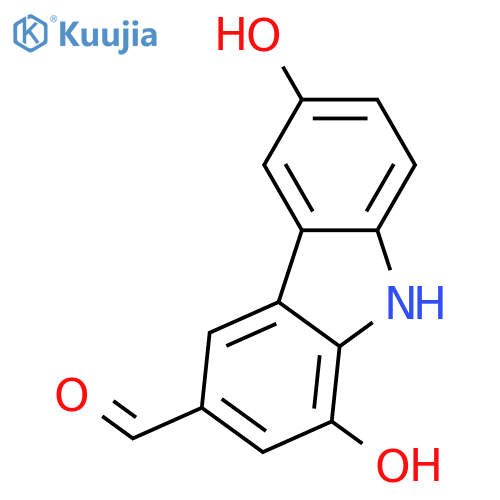

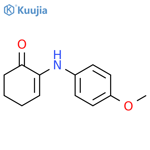

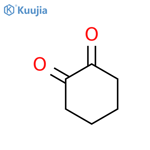

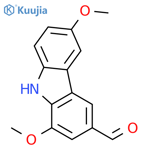

Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal

,

Synthesis,

2017,

49(18),

4357-4371